Adefovir Monopivoxil Dimer

Description

Contextualization of Adefovir (B194249) Monopivoxil within Prodrug Design and Stability

Adefovir Dipivoxil is a prime example of a successful prodrug strategy. drugbank.comwikipedia.org It is an oral prodrug of Adefovir, an acyclic nucleotide analog used in the treatment of chronic hepatitis B virus (HBV) infection. wikipedia.orgeuropa.eunih.gov Adefovir itself has poor oral bioavailability. The two pivaloyloxymethyl ester groups in Adefovir Dipivoxil increase its lipophilicity, facilitating its absorption. medchemexpress.com Once absorbed, these ester groups are cleaved by cellular enzymes, such as carboxylesterases, to release the active drug, Adefovir. caymanchem.com Adefovir is then phosphorylated by cellular kinases to its active diphosphate (B83284) form, which inhibits viral DNA polymerase. drugbank.comeuropa.eu

Despite the success of this prodrug approach, Adefovir Dipivoxil is susceptible to chemical degradation, which can impact its stability and shelf-life. One of the degradation products is Adefovir Monopivoxil, where only one of the two pivaloyloxymethyl groups has been cleaved. veeprho.com The presence of this and other degradation products necessitates rigorous control during manufacturing and storage.

Rationale for Investigation of Dimeric Species in Drug Substances

The formation of impurities, including dimers, is a significant concern in pharmaceutical development. Dimeric impurities can arise from various chemical reactions, such as condensation or degradation pathways of the active pharmaceutical ingredient (API). researchgate.net The investigation of these dimeric species is crucial for several reasons:

Impact on Potency: The formation of dimers reduces the concentration of the intended active ingredient, potentially leading to a decrease in therapeutic efficacy.

Alteration of Physicochemical Properties: Dimeric impurities can alter the physical properties of the drug substance, such as solubility and dissolution rate, which can affect bioavailability.

Potential for Toxicity: Impurities may have their own pharmacological or toxicological profiles, which could differ from the parent drug and potentially lead to adverse effects.

Regulatory Scrutiny: Regulatory agencies worldwide have stringent requirements for the identification, characterization, and control of impurities in drug products to ensure their safety and quality.

In the case of Adefovir Dipivoxil, the hydrolysis of the ester prodrug can generate formaldehyde (B43269). researchgate.net This formaldehyde can then react with the parent drug or its degradation products, leading to the formation of dimeric impurities. researchgate.netresearchgate.net One such impurity is the Adefovir Monopivoxil Dimer.

Scope and Objectives of Academic Research on this compound

Academic and industrial research on this compound is focused on several key areas:

Identification and Structural Elucidation: Developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect, isolate, and characterize the structure of the dimer.

Mechanism of Formation: Investigating the chemical pathways and reaction kinetics that lead to the formation of the dimer. This includes understanding the role of factors like temperature, pH, moisture, and the presence of catalysts or other reactive species like formaldehyde. researchgate.net

Impact on Drug Product Quality: Assessing the impact of the dimer on the critical quality attributes of the Adefovir Dipivoxil drug product, including its stability and impurity profile.

Control Strategies: Developing strategies to minimize or prevent the formation of the dimer during the manufacturing process and throughout the product's shelf life. This can involve optimizing formulation, manufacturing process parameters, and packaging.

The overarching goal of this research is to ensure the consistent production of high-quality Adefovir Dipivoxil with minimal levels of the this compound and other impurities, thereby guaranteeing the safety and efficacy of the medication for patients.

Research Findings on this compound

Detailed studies have been conducted to understand the formation and characteristics of this compound.

| Parameter | Finding | Reference |

| Formation Pathway | The hydrolysis of Adefovir Dipivoxil can produce formaldehyde, which can then catalyze the dimerization. Pivalic acid, another degradation product, has been shown to increase the rate of dimer formation in the presence of formaldehyde vapor. | researchgate.net |

| Mitigation Strategy | The addition of insoluble carbonates has been demonstrated to reduce the rate of formaldehyde-catalyzed dimerization of Adefovir Dipivoxil. | researchgate.net |

| Analytical Identification | The this compound has been identified as a specific impurity in Adefovir Dipivoxil. Its molecular formula is C₂₉H₄₄N₁₀O₁₂P₂ with a molecular weight of 786.68. | axios-research.com |

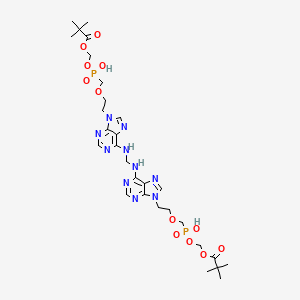

Structure

2D Structure

Properties

Molecular Formula |

C29H44N10O12P2 |

|---|---|

Molecular Weight |

786.7 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethoxy-[2-[6-[[[9-[2-[[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]methoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl]phosphinic acid |

InChI |

InChI=1S/C29H44N10O12P2/c1-28(2,3)26(40)48-16-50-52(42,43)18-46-9-7-38-14-36-20-22(32-12-34-24(20)38)30-11-31-23-21-25(35-13-33-23)39(15-37-21)8-10-47-19-53(44,45)51-17-49-27(41)29(4,5)6/h12-15H,7-11,16-19H2,1-6H3,(H,42,43)(H,44,45)(H,30,32,34)(H,31,33,35) |

InChI Key |

XAZOTWYAJUSGER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(O)OCOC(=O)C(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Adefovir Monopivoxil Dimer

Approaches to the Targeted Synthesis of Adefovir (B194249) Monopivoxil Dimer

While often considered an impurity to be minimized, the principles governing the formation of Adefovir Monopivoxil Dimer can be harnessed for its targeted synthesis. Understanding the reaction pathways and optimizing conditions are key to isolating this compound for use as a reference standard or for further investigation. nih.govaxios-research.com

Reaction Pathways and Proposed Mechanisms of Dimer Formation

The primary pathway for the formation of this compound is understood to be a formaldehyde-catalyzed condensation reaction. nih.gov This process typically occurs in the solid state and involves the linkage of two molecules of Adefovir Monopivoxil via a methylene (B1212753) bridge.

The proposed mechanism initiates with the reaction of formaldehyde (B43269) with the exocyclic N6-amino group of the adenine (B156593) moiety in one molecule of Adefovir Monopivoxil. This forms a reactive hydroxymethyl intermediate. This intermediate can then react with the N6-amino group of a second Adefovir Monopivoxil molecule, eliminating a molecule of water to form a stable methylene-bridged dimer. The presence of acidic species, such as pivalic acid—itself a degradation product of Adefovir Dipivoxil—has been shown to accelerate the rate of this dimerization reaction. nih.gov

Optimization of Synthetic Conditions for Dimer Preparation

The preparation of this compound can be optimized by controlling the conditions that influence its formation rate. Key factors include the concentration of reactants and the presence of catalysts or inhibitors. Research into the stability of Adefovir Dipivoxil has elucidated several conditions that can be manipulated to either promote or suppress the formation of the dimer. nih.gov

For instance, increasing the concentration of formaldehyde vapor and the presence of pivalic acid significantly increases the rate of dimer formation. nih.gov Conversely, the addition of certain carbonate salts can modulate the reaction. Aqueous insoluble carbonates, like magnesium carbonate or calcium carbonate, can neutralize the acidic environment created by pivalic acid, thereby reducing the rate of dimerization and enhancing the stability of the parent compound. nih.gov In contrast, aqueous soluble carbonate salts, such as sodium carbonate, have been found to compromise the stability of Adefovir Dipivoxil in the solid state. nih.gov To achieve a targeted synthesis of the dimer, one would therefore introduce controlled amounts of formaldehyde and an acid catalyst while avoiding basic stabilizers.

Table 1: Factors Influencing the Rate of this compound Formation This table is interactive and allows for sorting and filtering of data.

| Factor | Effect on Dimerization Rate | Rationale | Reference |

|---|---|---|---|

| Pivalic Acid | Accelerates | Acts as an acid catalyst for the condensation reaction. | nih.gov |

| Formaldehyde | Essential Reactant | Provides the methylene bridge linking the two monomer units. Higher concentration increases reaction rate. | nih.gov |

| Insoluble Carbonates (e.g., MgCO₃, CaCO₃) | Decreases | Neutralizes the pivalic acid catalyst, thus slowing the rate of dimerization. | nih.gov |

Stereochemical Considerations in Dimer Synthesis and Isolation

The parent molecule, Adefovir, is achiral. The dimerization process involves the formation of a methylene bridge, typically linking the N6-amino groups of the two adenine rings. This specific linkage, forming a -NH-CH₂-NH- bond between the two Adefovir Monopivoxil units, does not introduce any new chiral centers. Therefore, the resulting this compound is also an achiral molecule. The primary stereochemical considerations would relate to the purity of the starting materials rather than the dimerization process itself. Isolation of the dimer is typically achieved using chromatographic techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC), which separates compounds based on polarity. nih.gov

Preparation of this compound Analogs and Derivatives

While research has focused on the dimer as an impurity, the principles of its synthesis can be extended to the theoretical preparation of analogs and derivatives. Such compounds could be useful in structure-activity relationship studies or as tools to further understand the chemical properties of this class of molecules.

Design Principles for Structurally Modified Dimer Scaffolds

The design of structurally modified dimer scaffolds can be approached by systematically altering the three main components of the this compound molecule: the nucleobase, the bridging unit, and the pivaloyl ester group.

Modification of the Bridging Unit: The methylene bridge derived from formaldehyde could be replaced with longer or more complex linkers. Using other aldehydes or ketones in the condensation reaction could introduce alkyl or aryl-substituted bridges, altering the spacing and conformational flexibility between the two monomer units.

Modification of the Nucleobase: The adenine base could be substituted with other purines or pyrimidines. This would involve starting with analogs of Adefovir, for which various synthetic routes have been developed. nih.gov Such modifications would explore the role of the heterocyclic core in the dimer's properties.

Modification of the Ester Group: The monopivoxil group is a prodrug moiety designed to enhance bioavailability. nih.gov Analogs could be designed with different ester groups (e.g., acetate (B1210297), propionate) to modulate properties like solubility and stability.

Table 2: Design Principles for this compound Analogs This table is interactive and allows for sorting and filtering of data.

| Analog Type | Structural Modification | Design Rationale |

|---|---|---|

| Bridge-Modified Analog | Replace -CH₂- bridge with -CH(CH₃)- or -(CH₂)₂- | To study the impact of linker size and steric hindrance on the dimer's chemical and physical properties. |

| Nucleobase-Modified Analog | Replace adenine with other purine (B94841) analogs (e.g., N7-substituted isomers). | To investigate the influence of the nucleobase structure, drawing on known syntheses of Adefovir analogs. nih.gov |

| Ester-Modified Analog | Replace pivaloyl group with other carboxylate esters. | To alter solubility, stability, and potential interactions, based on general prodrug design principles. nih.gov |

Synthetic Routes to Chemically Modified Dimer Analogs

The synthesis of these conceptual analogs would be based on the known dimerization pathway.

Synthesis of Bridge-Modified Analogs: A straightforward route would involve the direct substitution of formaldehyde with a different aldehyde, such as acetaldehyde (B116499) or propionaldehyde, in the acid-catalyzed condensation with Adefovir Monopivoxil. The reaction conditions would likely require re-optimization for the new aldehyde's reactivity.

Synthesis of Nucleobase-Modified Analogs: This would be a two-stage process. First, the desired Adefovir analog (e.g., an N7-substituted regioisomer) would be synthesized according to established literature methods. nih.govbeilstein-journals.org This analog would then be converted to its monopivoxil form. Finally, this modified monomer would be subjected to the standard formaldehyde-catalyzed dimerization to yield the target dimer analog.

Synthesis of Ester-Modified Analogs: This would require starting with Adefovir and creating a different mono-ester prodrug. For example, reacting Adefovir with chloromethyl acetate in the presence of a suitable base could yield Adefovir "Monomethylacetate". This new monomer could then be dimerized under acid-catalyzed conditions with formaldehyde to produce a dimer with different ester functionalities.

These proposed routes provide a framework for the rational synthesis of a variety of this compound derivatives for further chemical and analytical studies.

Confirmation of Molecular Architecture of Novel Derivatives

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for the detection and identification of impurities. gsconlinepress.com High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₂₉H₄₄N₁₀O₁₂P₂). lgcstandards.comresearchgate.net Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. researchgate.netnih.gov Studies on related adefovir derivatives have noted characteristic fragmentation pathways, which aid in confirming the core structure and the nature of the chemical linkages in the dimer. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation of complex organic molecules like the this compound. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. daicelpharmastandards.comresearchgate.net Two-dimensional (2D) NMR experiments are often required to assemble the complete molecular structure, establishing connectivity between different parts of the molecule and confirming the specific linkage point of the dimer. researchgate.netresearchgate.net This data is essential to confirm the IUPAC name: 2,2-dimethylpropanoyloxymethoxy-[2-[6-[[[9-[2-[[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]methoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl]phosphinic acid. lgcstandards.com

Other Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the reference standard. daicelpharmastandards.com Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. daicelpharmastandards.com

Table 2: Analytical Techniques for Structural Confirmation of this compound

| Analytical Technique | Information Provided | Relevance |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. | Confirms the molecular formula. |

| Tandem Mass Spectrometry (MS/MS) | Molecular fragmentation patterns. | Elucidates the structure of the core components and linkages. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed information on the chemical environment of hydrogen and carbon atoms. | Provides the fundamental framework of the molecular structure. |

| 2D NMR (e.g., COSY, HSQC) | Correlation between different nuclei. | Establishes atom connectivity and confirms the complex 3D architecture. |

| High-Performance Liquid Chromatography (HPLC) | Purity profile. | Quantifies the purity of the reference standard. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirms key chemical bonds within the molecule. |

Advanced Analytical Characterization of Adefovir Monopivoxil Dimer

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating the Adefovir (B194249) Dipivoxil Dimer from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dimer Separation

The development of a robust HPLC method is essential for the accurate quantification of the Adefovir Dipivoxil Dimer. A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of Adefovir Dipivoxil and its impurities. nih.govresearchgate.net Method development involves a systematic optimization of various chromatographic parameters to achieve adequate separation of the dimer from other components.

Key Method Parameters:

Column: A C18 column (e.g., ODS-C18, 200mm × 4.6mm, 5µm) is a suitable choice for the separation. researchgate.net

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02mol/L potassium dihydrogen phosphate (B84403) adjusted to a specific pH) and an organic modifier (e.g., acetonitrile) is typically used. nih.govresearchgate.net The ratio of the organic to the aqueous phase is a critical parameter that is optimized to achieve the desired resolution.

Flow Rate: A flow rate of around 1.0 ml/min is common for standard HPLC applications. nih.govresearchgate.net

Detection: UV detection at a wavelength of 254 nm or 260 nm is generally used for quantification, as the purine (B94841) moiety in the Adefovir structure exhibits strong UV absorbance at this wavelength. nih.govresearchgate.net

Method Validation:

A developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interference from other impurities or the API at the retention time of the dimer.

Linearity: The method should demonstrate a linear relationship between the concentration of the dimer and the detector response over a defined range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the dimer that can be reliably detected and quantified, respectively.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | ODS-C18 (200mm × 4.6mm, 5µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | 0.02mol/L KH2PO4 (pH 6.0) : Acetonitrile (B52724) (60:40) | The buffered aqueous phase controls the ionization of the analytes, while the organic modifier controls the retention. |

| Flow Rate | 1.0 ml/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Detection Wavelength | 254 nm | Corresponds to the UV absorbance maximum of the adenine (B156593) chromophore. |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | Ambient | Can be controlled to improve reproducibility. |

Ultra-High-Performance Liquid Chromatography (UPLC) Applications in Dimer Analysis

UPLC, a more recent advancement in liquid chromatography, offers significant advantages over conventional HPLC for impurity analysis. By utilizing columns with smaller particle sizes (<2 µm), UPLC can achieve faster separations with higher resolution and sensitivity. A UPLC-MS/MS method has been developed for the determination of Adefovir in human plasma, demonstrating the applicability of this technique for related compounds. researchgate.net

Advantages of UPLC for Dimer Analysis:

Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, including potential isomers of the dimer.

Faster Analysis Times: The use of higher flow rates without compromising separation efficiency significantly reduces the run time per sample.

Improved Sensitivity: The sharper and narrower peaks obtained with UPLC lead to higher peak heights and improved signal-to-noise ratios, which is beneficial for detecting and quantifying trace-level impurities.

A UPLC method for Adefovir Dipivoxil dimer analysis would typically involve a sub-2 µm particle size column (e.g., Waters ACQUITY UPLC BEH C18) and a compatible UPLC system capable of handling the higher backpressures. The mobile phase composition would be similar to that used in HPLC but may require re-optimization to achieve the best separation in the shorter analysis time.

Interactive Data Table: Comparison of HPLC and UPLC for Impurity Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| System Pressure | Lower | Higher |

Gas Chromatography (GC) for Volatile Dimer Precursors or Degradants

Gas Chromatography is generally not a suitable technique for the direct analysis of the Adefovir Dipivoxil Dimer due to the compound's high molecular weight and low volatility. However, GC could be employed for the analysis of volatile precursors used in the synthesis of Adefovir Dipivoxil or for the detection of small, volatile degradation products that might be formed under specific stress conditions. Derivatization techniques, which increase the volatility of non-volatile compounds, could theoretically be applied, but this is often a complex and less direct approach compared to LC methods for such molecules. gcms.czsigmaaldrich.com

Spectroscopic and Spectrometric Elucidation Strategies

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of impurities like the Adefovir Dipivoxil Dimer. These methods provide detailed information about the molecular structure, connectivity, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, COSY, DEPT, HSQC)

NMR spectroscopy is a powerful tool for the complete structural assignment of organic molecules. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can provide a detailed picture of the dimer's structure.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals can be used to determine the relative number of protons of each type.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbon atoms that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule.

By analyzing the data from these NMR experiments, the exact structure of the Adefovir Dipivoxil Dimer, including the point of linkage between the two monomer units, can be determined. The observation of peak shifts or changes in coupling constants upon dimerization can provide insights into the conformational changes in the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., LC-MS, LC-MS/MS, HR-MS/MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.

Molecular Weight Confirmation: High-resolution mass spectrometry (HR-MS) can provide a very accurate mass measurement of the molecular ion of the dimer, which can be used to confirm its elemental composition.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the structure of the molecule. The fragmentation of Adefovir and its derivatives has been studied, and these known fragmentation pathways can be used as a reference to elucidate the structure of the dimer. researchgate.net Key fragmentation processes for Adefovir derivatives include the loss of pivaloyl groups, C-P bond cleavage, and C-O bond cleavage. researchgate.net By analyzing the fragmentation pattern of the Adefovir Dipivoxil Dimer, the linkage point between the two monomer units can be determined.

Interactive Data Table: Mass Spectrometry Techniques for Dimer Characterization

| Technique | Information Provided | Application for Dimer Analysis |

| LC-MS | Molecular weight of separated components | Confirms the presence of a component with the expected molecular weight of the dimer. |

| HR-MS | Accurate mass and elemental composition | Provides high-confidence confirmation of the dimer's molecular formula. |

| LC-MS/MS | Structural information from fragmentation patterns | Helps to identify the specific structure of the dimer by analyzing how it breaks apart. |

Ionization Techniques and Fragment Ion Characterization

The analysis of Adefovir Monopivoxil Dimer typically begins with soft ionization techniques to generate intact molecular ions, which is essential for determining the molecular weight. Electrospray ionization (ESI) is a commonly employed method, often in the positive ion mode, due to the presence of basic nitrogen atoms in the adenine moiety which can be readily protonated.

Once the protonated molecule [M+H]⁺ is generated, its fragmentation pattern is characterized to deduce the structure. The fragmentation of adefovir derivatives is known to involve specific pathways, including the loss of pivaloyl groups and cleavages at the C-P and C-O bonds. A key fragmentation process observed in related structures is the unanticipated rearrangement leading to the loss of formaldehyde (B43269) (30 Da), a phenomenon that requires careful investigation in the dimer's fragmentation pattern to propose a correct structure.

A study on the fragmentation of adefovir dipivoxil and its metabolites revealed that compounds containing a >POO-CHR-OCO- group can undergo a rearrangement reaction with the loss of RCHO upon collision-induced dissociation. researchgate.net This known fragmentation behavior of the monomeric species provides a foundational basis for interpreting the more complex fragmentation pattern of the dimeric form.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS), often coupled with time-of-flight (TOF) or Orbitrap mass analyzers, is indispensable for determining the elemental composition of the this compound. tandfonline.comtandfonline.com By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the unambiguous assignment of a molecular formula to the observed molecular ion.

This level of accuracy is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For a complex structure like a dimer, confirming the elemental composition is a fundamental step in its identification and characterization.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Observed m/z | 803.3550 |

| Calculated m/z | 803.3549 |

| Mass Error (ppm) | 0.12 |

| Proposed Formula | C₃₂H₅₁N₁₀O₁₂P₂ |

Tandem Mass Spectrometry for Structural Elucidation of Dimer and its Related Substances

Tandem mass spectrometry (MS/MS) is a powerful tool for the detailed structural elucidation of the this compound and its related substances. tandfonline.comtandfonline.com In an MS/MS experiment, the molecular ion of the dimer is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern serves as a fingerprint of the molecule's structure.

By analyzing the mass differences between the precursor ion and the fragment ions, the connectivity of the molecule can be pieced together. For the this compound, key fragmentations would be expected to correspond to the loss of the monopivoxil groups, cleavage of the ether linkages, and fragmentation of the purine rings. Comparing the MS/MS spectrum of the dimer with that of the adefovir monopivoxil monomer can help in identifying the linkage point of the dimerization.

Table 2: Potential Tandem MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 803.35 | 689.29 | C₅H₁₀O₂ | Loss of a pivaloyloxymethyl group |

| 803.35 | 501.22 | C₁₀H₂₀N₅O₄P | Cleavage yielding an adefovir monopivoxil monomer-like fragment |

| 501.22 | 387.16 | C₅H₁₀O₂ | Loss of a pivaloyloxymethyl group from the monomer-like fragment |

| 501.22 | 273.09 | C₈H₁₁N₅O₃P | Cleavage of the ether linkage in the monomer-like fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization and purity assessment of the this compound.

IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of the dimer would be expected to show characteristic absorption bands for N-H stretching of the amine group, C=O stretching of the ester carbonyl group, P=O stretching of the phosphonate (B1237965) group, and C-O stretching of the ether and ester linkages. A comparison of the dimer's IR spectrum with that of the monomer can reveal subtle changes in these functional groups that may be indicative of the dimerization linkage.

UV-Vis spectroscopy is primarily used for quantitative analysis and to confirm the presence of the chromophore, which in this case is the adenine ring system. Adefovir Dipivoxil is known to exhibit a UV absorption maximum at approximately 260 nm, which is characteristic of the purine ring. nih.gov The this compound would be expected to have a similar UV spectrum, and any significant shifts in the absorption maximum could suggest a modification of the purine ring system. UV spectroscopy can also be employed as a detection method in chromatographic techniques for purity assessment.

Electrophoretic Methodologies for Dimer Analysis

Electrophoretic techniques offer high-efficiency separations and are valuable tools for the analysis of pharmaceutical impurities.

Capillary Electrophoresis (CE) for Purity and Identity Confirmation

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a powerful technique for assessing the purity of the this compound and for confirming its identity. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. Given that the this compound will have a different size and potentially a different charge compared to the monomer and other related impurities, CE can provide excellent resolution and separation.

The method can be optimized by adjusting parameters such as the buffer pH, voltage, and capillary temperature to achieve the desired separation. The identity of the dimer peak can be confirmed by comparing its migration time with that of a reference standard. The high efficiency of CE allows for the detection of even trace-level impurities, making it a valuable tool for quality control.

Electrophoretic Mobility Studies of Dimeric Species

The electrophoretic mobility of a molecule in a CE system is an intrinsic property that depends on its charge and hydrodynamic radius. Studying the electrophoretic mobility of the this compound can provide insights into its solution-state conformation and charge characteristics.

By systematically varying the pH of the background electrolyte, the effective charge of the dimer can be altered, which in turn affects its electrophoretic mobility. A plot of electrophoretic mobility versus pH can be used to estimate the pKa values of the ionizable groups in the dimer. These studies can help in understanding the behavior of the dimeric species under different physiological conditions and can also aid in the development of robust analytical methods.

Stability Profile and Mechanistic Degradation Pathways of Adefovir Monopivoxil Dimer

Kinetic Studies of Dimer Formation and Degradation

Kinetic studies are essential for understanding the rate at which the adefovir (B194249) monopivoxil dimer forms and degrades under various conditions. This knowledge is crucial for predicting the shelf-life and ensuring the quality of adefovir dipivoxil drug products. Dimerization is a known stability concern for adefovir dipivoxil, and cocrystallization has been explored as a method to suppress this degradation pathway nih.gov.

Environmental factors play a significant role in the stability of adefovir dipivoxil and its related impurities. The degradation of adefovir dipivoxil has been shown to be influenced by pH nih.gov. While specific kinetic data on the influence of pH, temperature, and light on the stability of the adefovir monopivoxil dimer are not extensively detailed in the available literature, general principles of pharmaceutical degradation suggest that these factors would be critical. For instance, hydrolytic degradation is often pH-dependent, and elevated temperatures can accelerate reaction rates. Photostability studies are also a standard component of drug degradation assessment.

A study on the degradation of adefovir dipivoxil investigated the influence of pH and buffer concentrations on the retention of the drug and its related substances, indicating the importance of pH in its stability profile nih.gov. However, specific data quantifying the impact of these environmental factors on the rate of dimer formation and degradation remains limited in publicly accessible research.

The manufacturing process of adefovir dipivoxil involves the use of pivalic acid derivatives. While the direct role of residual pivalic acid or its byproducts in the formation of the this compound is not explicitly detailed in the available literature, it is a plausible area for investigation. Similarly, the interaction of adefovir dipivoxil with various pharmaceutical excipients could potentially influence the rate and extent of dimer formation. However, specific studies focusing on the role of pivalic acid and excipients in this dimerization process were not identified in the conducted search.

Identification and Characterization of Dimer Degradation Products

The identification and characterization of degradation products are critical for ensuring the safety and efficacy of a drug product. For adefovir dipivoxil, various impurities have been identified, including dimeric species.

Mass spectrometry (MS) is a powerful tool for the identification of drug degradation products. While the available literature mentions the use of MS for the characterization of adefovir dipivoxil impurities, specific studies detailing the mass spectrometry-based identification of secondary degradation products of the this compound are not prevalent daicelpharmastandards.comresearchgate.net. Commercial suppliers of adefovir impurities, such as "Adefovir Dipivoxil Dimer," provide characterization data that includes mass spectrometry, which confirms the molecular weight of these impurities daicelpharmastandards.com.

Table 1: Reported Mass Spectrometry Data for Adefovir-Related Impurities

| Compound Name | Reported Characterization Data |

| Adefovir Dipivoxil Dimer | MASS |

| Adefovir Tripivoxil Dimer Diethylamine salt | MASS |

| Adefovir Dipivoxil N6-Hydroxy methyl impurity | MASS |

This table is based on the mention of available characterization data from a commercial supplier. Specific mass values were not provided in the search results.

High-performance liquid chromatography (HPLC) is a standard technique for the separation and quantification of drug impurities. A reversed-phase HPLC method has been developed for the routine analysis of adefovir dipivoxil and its degradation products, including adefovir and mono-POM PMEA (adefovir monopivoxil) nih.gov. This method utilizes a CN-3 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer at pH 4.0, with UV detection at 260 nm nih.gov. This demonstrates the capability of chromatographic techniques to separate adefovir-related compounds.

While this method is effective for separating the parent drug and its primary degradants, specific chromatographic methods designed for the separation of impurities arising from the degradation of the this compound itself are not described in the available literature. The development of such methods would be a necessary step in a comprehensive stability analysis of this specific impurity.

Table 2: HPLC Method for Separation of Adefovir Dipivoxil and its Degradation Products

| Parameter | Condition |

| Column | CN-3 |

| Mobile Phase | Acetonitrile and 25 mmol/L phosphate buffer (pH 4.0 with phosphoric acid) (33:67, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Run Time | < 8 minutes |

This table summarizes the HPLC method described for the analysis of adefovir dipivoxil and its degradation products, which includes the monopivoxil form. nih.gov

Mechanistic Elucidation of Dimerization and Dimer Reversion Processes of this compound

The chemical stability of adefovir dipivoxil, a prodrug of the antiviral agent adefovir, is a critical factor in its formulation and therapeutic efficacy. One of the notable degradation pathways is the formation of a dimer, which can impact the drug's purity and potency. This section delves into the mechanistic details of the dimerization process, its reversibility, and the factors that catalyze these transformations.

Proposed Chemical Mechanisms for Dimer Formation from Adefovir Monopivoxil

The dimerization of adefovir dipivoxil is understood to primarily involve the adenine (B156593) moieties of two molecules. While the precise, detailed step-by-step mechanism for this compound formation is not extensively detailed in publicly available literature, the involvement of formaldehyde (B43269) as a catalyst strongly suggests the formation of a methylene (B1212753) bridge between the adenine rings of two adefovir molecules. This type of reaction is a known pathway for the degradation of nucleoside and nucleotide analogues.

One proposed mechanism involves the reaction of formaldehyde with the exocyclic amino group of the adenine base. This reaction would form a reactive hydroxymethyl intermediate. This intermediate could then react with another adefovir molecule, likely at one of the nitrogen atoms of the purine (B94841) ring, to form a stable methylene-bridged dimer. Structural characterization of stress degradation products of adefovir dipivoxil using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying such degradation products tandfonline.comacs.org. Studies on the degradation of similar compounds have shown that formaldehyde can induce cross-links between nucleosides through a methylene bridge nih.gov.

Another possibility is the formation of a dimer synthon through non-covalent interactions, such as N-H···N hydrogen bonding between the adenine rings of two adefovir dipivoxil molecules, which could precede the covalent linkage tandfonline.com. The formation of such a pre-dimer complex could facilitate the subsequent covalent bond formation, especially in the presence of a catalyst.

The primary degradation pathways for adefovir dipivoxil are hydrolysis of the pivaloyloxymethyl moiety and the formaldehyde-catalyzed dimerization of the adenine ring tandfonline.com. The structure of the resulting dimer would likely involve a -CH2- bridge connecting the two adenine rings.

Investigation of Reversible Dimerization Kinetics and Thermodynamics

2 Adefovir Monopivoxil ⇌ this compound

The kinetics of this process would be described by the forward rate constant (k_f) for dimerization and the reverse rate constant (k_r) for the reversion of the dimer back to the monomer. The ratio of these rate constants determines the equilibrium constant (K_eq) for the reaction (K_eq = k_f / k_r).

Factors Influencing Kinetics and Thermodynamics:

| Parameter | Description | Expected Influence on Adefovir Monopivoxil Dimerization |

| Temperature | Affects the rate of both forward and reverse reactions. | An increase in temperature would likely increase the rates of both dimerization and reversion. The effect on the equilibrium position would depend on the enthalpy of the reaction. |

| pH | Can influence the protonation state of the adenine ring and the catalyst. | The rate of dimerization is expected to be pH-dependent, as the reactivity of the adenine nitrogens and the catalytic activity of species like formaldehyde can be altered by pH. |

| Solvent | The polarity and hydrogen-bonding capacity of the solvent can affect the stability of reactants, transition states, and products. | The choice of solvent can influence the equilibrium position and the rates of the forward and reverse reactions. |

| Concentration | The concentration of adefovir monopivoxil will directly impact the rate of the forward (dimerization) reaction. | Higher concentrations of the monomer will favor the formation of the dimer. |

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would govern the spontaneity and equilibrium position of the dimerization. A negative ΔG would indicate a spontaneous dimerization process under standard conditions. The enthalpy change (ΔH) would indicate whether the reaction is exothermic or endothermic, while the entropy change (ΔS) would reflect the change in disorder of the system upon dimerization. While specific values for this compound are not published, studies on the thermodynamics of covalent modifications of nucleobases provide a basis for how these parameters can be determined experimentally, often using techniques like calorimetry and temperature-dependent equilibrium studies.

Catalytic Effects on Dimerization and Degradation Pathways

The dimerization of adefovir monopivoxil is known to be influenced by catalysts. The most prominently cited catalyst is formaldehyde.

Formaldehyde-Catalyzed Dimerization: Formaldehyde acts as a cross-linking agent, facilitating the formation of a methylene bridge between two adefovir molecules. The mechanism likely involves the reaction of formaldehyde with the amino group of the adenine ring, leading to a reactive intermediate that subsequently reacts with a second adefovir molecule.

Other Potential Catalytic Factors:

pH: Both acidic and basic conditions can catalyze the degradation of adefovir dipivoxil, including dimerization. Acidic conditions can protonate the adenine ring, potentially increasing its reactivity towards electrophilic attack. Basic conditions can deprotonate the amino group, which might also affect its nucleophilicity.

Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of dimerization.

Metal Ions: While not specifically documented for adefovir monopivoxil dimerization, metal ions are known to catalyze the degradation of various pharmaceutical compounds, including organophosphorus compounds, through hydrolysis or other mechanisms nih.gov. It is plausible that certain metal ions could also influence the dimerization pathway.

Excipients: In pharmaceutical formulations, excipients can have a catalytic effect on drug degradation. For instance, cocrystallization of adefovir dipivoxil with certain coformers has been shown to suppress dimerization by physically separating the adenine fragments within the crystal lattice nih.gov.

Summary of Catalytic Effects:

| Catalyst/Factor | Effect on Dimerization/Degradation |

| Formaldehyde | Acts as a cross-linking agent to form a methylene-bridged dimer. |

| pH | Both acidic and basic conditions can potentially accelerate degradation, including dimerization. |

| Temperature | Increased temperature generally leads to an increased rate of degradation and dimerization. |

| Metal Ions | Potential to catalyze degradation, although specific effects on dimerization are not well-documented. |

| Excipients | Can either catalyze degradation or, in the case of certain co-formers in cocrystals, inhibit dimerization. |

Impurity Profiling and Control Strategies for Adefovir Monopivoxil Dimer in Pharmaceutical Substances

Origins and Sources of Adefovir (B194249) Monopivoxil Dimer as an Impurity

Impurities in a drug substance can originate from various sources, including the manufacturing process itself and degradation of the drug substance over time. daicelpharmastandards.com The Adefovir Monopivoxil Dimer is one such impurity associated with Adefovir Dipivoxil.

Process-Related Impurity Formation During Synthesis

The synthesis of Adefovir Dipivoxil is a multi-step process, and like any complex chemical synthesis, it can lead to the formation of related substances as impurities. daicelpharmastandards.com The this compound can be formed during the synthesis of Adefovir Dipivoxil. One potential pathway for its formation involves the presence of formaldehyde (B43269). Research has shown that pivalic acid, a degradation product of Adefovir Dipivoxil, can increase the rate at which the dimer is formed in the presence of formaldehyde vapor. researchgate.net This suggests that controlling the levels of potential reactants like formaldehyde is crucial during the manufacturing process to minimize the formation of this dimer.

Degradation-Related Impurity Formation in Drug Substance and Product

Adefovir Dipivoxil is known to have chemical stability challenges, which can lead to the formation of various degradation products, including Adefovir Monopivoxil. veeprho.comveeprho.com The this compound is also a known degradation product. researchgate.net The degradation of Adefovir Dipivoxil can be accelerated by factors such as the presence of certain excipients. For instance, while aqueous insoluble carbonates like calcium carbonate and magnesium carbonate can enhance the stability of Adefovir Dipivoxil, aqueous soluble carbonates, such as sodium carbonate, can compromise its stability in the solid state by increasing hydrolysis. researchgate.net Furthermore, pivalic acid, which is itself a degradation product, has been shown to accelerate the degradation rate of Adefovir Dipivoxil in the solid state. researchgate.net This autocatalytic effect highlights the importance of controlling the degradation of the primary drug substance to prevent the formation of further impurities like the dimer.

Development of Analytical Methods for Dimer Impurity Quantification

To control impurities effectively, robust analytical methods are required to detect and quantify them accurately. For the this compound, various analytical techniques have been developed and validated.

Stability-Indicating Methods for Dimer Detection

Stability-indicating methods are analytical procedures that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. Several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the analysis of Adefovir Dipivoxil. researchgate.netijpronline.comnih.gov These methods are crucial for separating the main compound from its degradation products, including the dimer, ensuring that the assay results for the active pharmaceutical ingredient (API) are not skewed by the presence of these impurities. nih.gov

For example, one developed RP-HPLC method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and a citrate (B86180) buffer, with detection at 260 nm. researchgate.netnih.gov Another method employs a C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer at a pH of 3, with UV detection at 263 nm. ijpronline.com These methods have been validated according to International Council for Harmonisation (ICH) guidelines and have demonstrated specificity in separating Adefovir Dipivoxil from its stress degradation products. researchgate.netresearchgate.netsciencegate.app

Table 1: Examples of Stability-Indicating RP-HPLC Methods for Adefovir Dipivoxil Analysis

| Feature | Method 1 researchgate.netnih.gov | Method 2 ijpronline.com |

|---|---|---|

| Column | C18 | Greece C18 (250mm x 4.6id) |

| Mobile Phase | Acetonitrile-citrate buffer (10 mM, pH 5.2) (36:64 v/v) | Methanol: Potassium dihydrogen phosphate buffer (pH 3) (80:20 v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detection Wavelength | 260 nm | 263 nm |

| Retention Time of Adefovir Dipivoxil | 5.8 ± 0.01 min | 3.435 min |

| Linearity Range | 0.5-16 µg/mL | 60-140 µg/mL |

| Correlation Coefficient (r²) | 0.9999 | 0.996 |

| Limit of Detection (LOD) | 0.12 µg/mL | 1.3108 µg/mL |

| Limit of Quantification (LOQ) | 0.35 µg/mL | 3.972 µg/mL |

Trace Analysis Techniques for Low-Level Dimer Quantification

The control of impurities often requires their quantification at very low levels. Trace analysis techniques are therefore essential. The developed stability-indicating HPLC methods for Adefovir Dipivoxil have shown high sensitivity with low limits of detection (LOD) and quantification (LOQ). ijpronline.comnih.gov For instance, one method reported an LOD of 0.12 μg/mL and an LOQ of 0.35 μg/mL, demonstrating its capability for trace-level analysis. nih.gov This level of sensitivity is critical for ensuring that even minute quantities of the this compound can be accurately measured and controlled within acceptable limits.

Reference Standard Qualification for this compound

Accurate quantification of any impurity relies on the availability of a well-characterized reference standard. For the this compound, reference standards are available from various pharmaceutical impurity suppliers. daicelpharmastandards.comlgcstandards.comaxios-research.com These standards are crucial for method development, validation, and routine quality control testing. axios-research.com The qualification of a reference standard involves comprehensive characterization to confirm its identity and purity. This typically includes techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with HPLC purity analysis. daicelpharmastandards.com A Certificate of Analysis (CoA) accompanying the reference standard provides this characterization data, ensuring its suitability for use in quantitative analysis. daicelpharmastandards.com The availability of a qualified this compound reference standard allows for accurate calibration of analytical methods and reliable monitoring of this impurity in Adefovir Dipivoxil drug substance and product. biosynth.com

Strategies for Impurity Control in Pharmaceutical Development

The effective control of impurities such as the this compound is a multifaceted endeavor that begins early in the drug development process and extends through to the final formulation. A comprehensive strategy involves a deep understanding of the impurity's formation pathways and the implementation of targeted mitigation techniques.

Process Optimization to Mitigate Dimer Formation

The formation of this compound is intrinsically linked to the chemical stability of Adefovir Dipivoxil. Research indicates that the degradation of Adefovir Dipivoxil can proceed through pathways that lead to dimerization, particularly at the adenine (B156593) ring. nih.gov One identified mechanism involves formaldehyde-catalyzed dimerization. nih.gov Therefore, process optimization strategies are primarily focused on preventing the degradation of the parent molecule and minimizing the presence of reactive species that can facilitate dimerization.

A crucial factor in the degradation of Adefovir Dipivoxil is the presence of its own degradation product, pivalic acid. Studies have shown that pivalic acid can accelerate the degradation of Adefovir Dipivoxil in the solid state. This autocatalytic degradation pathway underscores the importance of removing or neutralizing acidic impurities during the manufacturing process.

Furthermore, the presence of formaldehyde has been shown to increase the rate of formation of Adefovir Dipivoxil dimers. This highlights the need for stringent control over the raw materials and solvents used in the synthesis, as well as any potential sources of formaldehyde contamination in the manufacturing environment.

Table 1: Potential Factors Influencing this compound Formation During Synthesis

| Parameter | Potential Impact on Dimer Formation | Mitigation Strategy |

| Pivalic Acid Concentration | Accelerates degradation of Adefovir Dipivoxil, potentially leading to dimer formation. | Implementation of purification steps to remove pivalic acid; use of acid scavengers. |

| Formaldehyde Presence | Catalyzes the dimerization of the adenine ring. | Strict control of raw material and solvent purity; avoidance of formaldehyde-releasing materials in processing equipment. |

| Reaction Temperature | Higher temperatures can accelerate degradation and side reactions. | Optimization of reaction temperature to balance reaction rate and impurity formation; use of lower temperatures where feasible. |

| pH | pH can influence the stability of Adefovir Dipivoxil and the reactivity of the adenine ring. | Control of pH during synthesis and work-up steps; use of appropriate buffer systems. |

| Solvent System | The choice of solvent can impact solubility, stability, and the rate of side reactions. | Selection of non-reactive solvents; optimization of solvent mixtures to enhance stability. |

Formulation Approaches to Enhance Dimer Stability

Beyond the synthesis of the active pharmaceutical ingredient (API), the formulation of the final drug product plays a critical role in controlling the formation of the this compound during storage and throughout the product's shelf life. The primary goal of formulation strategies is to create a microenvironment that enhances the stability of Adefovir Dipivoxil.

One effective approach is the use of excipients that can counteract the factors known to promote dimerization. For instance, the addition of insoluble carbonates, such as calcium carbonate or magnesium carbonate, has been shown to enhance the stability of Adefovir Dipivoxil. These carbonates can act as acid scavengers, neutralizing any pivalic acid that may form upon degradation and thus breaking the autocatalytic cycle. Moreover, these insoluble carbonates have been found to reduce the rate of formaldehyde-catalyzed dimerization.

Another promising formulation strategy is the formation of co-crystals. Co-crystallization involves combining the API with a co-former molecule to create a new crystalline solid with different physicochemical properties. Research has demonstrated that co-crystals of Adefovir Dipivoxil can exhibit significantly enhanced stability compared to the parent drug. For example, a co-crystal of Adefovir Dipivoxil with saccharin (B28170) was found to be much more kinetically stable than the original form. This enhanced stability in a co-crystal structure can effectively minimize the degradation of Adefovir Dipivoxil and, consequently, the formation of the dimer impurity.

Table 2: Formulation Strategies to Mitigate this compound Formation

| Formulation Approach | Mechanism of Action | Example |

| Use of Acid Scavengers | Neutralizes acidic degradation products like pivalic acid, preventing autocatalytic degradation. | Incorporation of insoluble carbonates (e.g., calcium carbonate, magnesium carbonate) into the formulation. |

| Co-crystal Formation | Creates a more stable crystalline lattice, reducing the susceptibility of the API to degradation. | Formation of co-crystals with co-formers such as saccharin. |

| Control of Moisture Content | Minimizing water activity in the formulation can slow down hydrolysis-related degradation pathways. | Use of desiccants in packaging; control of humidity during manufacturing and storage. |

| Selection of Compatible Excipients | Avoidance of excipients that may contain reactive impurities or promote degradation. | Thorough excipient compatibility studies to identify and exclude problematic components. |

By implementing a combination of robust process controls during synthesis and rational formulation design, the formation of the this compound impurity can be effectively minimized, ensuring the quality and stability of the final pharmaceutical product.

Computational and Theoretical Chemical Investigations of Adefovir Monopivoxil Dimer

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of molecules. For a molecule as complex as the Adefovir (B194249) Monopivoxil Dimer, these studies would be invaluable in elucidating its spatial arrangement and energetic landscape.

Prediction of Dimer Conformations and Energetics

There are no published studies that specifically predict the stable conformations of the Adefovir Monopivoxil Dimer. Such research would typically involve computational methods like molecular mechanics or density functional theory (DFT) to explore the potential energy surface of the dimer. The goal would be to identify low-energy conformers and understand the rotational barriers around its flexible bonds, particularly the linker connecting the two purine (B94841) rings and the side chains. This information is critical for understanding its potential interactions with biological macromolecules or its physical properties in a solid or solution state. The lack of this data means that the fundamental structural preferences of the dimer remain unknown.

Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies are common for parent drugs like Adefovir to understand their interaction with viral enzymes d-nb.info, no such studies have been reported for the this compound. Research in this area would be necessary to determine if the dimer has any affinity for the same enzymatic targets as Adefovir or if it interacts with other biological targets, which could have implications for its toxicological profile. Without these studies, any discussion of its potential biological interactions remains purely speculative.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

Electronic Property Analysis

An analysis of the electronic properties of the this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the distribution of electron density, has not been published. These calculations would be essential for predicting the molecule's chemical reactivity, including its susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO gap, for instance, is a key indicator of chemical stability. The charge distribution would highlight the most polar regions of the molecule, which are crucial for intermolecular interactions.

Spectroscopic Property Prediction

Theoretical predictions of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra), are powerful tools for structure elucidation and confirmation. While chemical suppliers may possess analytical data like NMR or mass spectrometry for product verification bldpharm.com, there are no publicly available computational studies that predict these properties for the this compound. Such theoretical spectra, when compared with experimental data, can provide unambiguous confirmation of the dimer's structure and conformation.

Mechanistic Insights from Computational Simulations

Computational simulations can be employed to investigate the mechanisms of chemical reactions, including formation and degradation pathways. For the this compound, which is understood to be a degradation product acs.orgresearchgate.net, simulations could illuminate the step-by-step process of its formation from Adefovir Dipivoxil. This could involve modeling the role of formaldehyde (B43269) as a catalyst and calculating the activation energies for the proposed reaction steps. However, no such computational studies providing mechanistic insights into the formation or further degradation of the this compound have been found in the scientific literature.

Transition State Analysis for Dimerization and Degradation Reactions

Transition state analysis is a fundamental aspect of computational chemistry used to determine the kinetics of a chemical reaction. It involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key parameter that governs the reaction rate.

The dimerization of Adefovir Monopivoxil is understood to be catalyzed by formaldehyde, which can be generated from the hydrolysis of the pivaloyloxymethyl ester prodrug moiety. nih.gov This reaction involves the formation of a covalent linkage between the adenine (B156593) rings of two separate adefovir molecules. A full theoretical investigation would model the step-by-step mechanism of this process, calculating the energy of all intermediates and transition states.

While specific data for the this compound is not published, theoretical studies on related purine reactions provide insight into the methodologies and the nature of the expected findings. For instance, Density Functional Theory (DFT) calculations are commonly used to map out potential energy surfaces and determine activation barriers. A study on the deamination of adenine, for example, calculated activation energies for various steps in the reaction pathway, illustrating how computational methods can quantify the favorability of different mechanistic routes. aip.org

Illustrative Activation Energies for a Related Adenine Transformation Pathway Note: The following data is from a theoretical study on the deamination of adenine and is presented here to illustrate the type of results obtained from transition state analysis. It does not represent the Adefovir Monopivoxil Dimerization reaction.

| Reaction Step/Transition State | Activation Energy (ΔG‡) (kcal·mol⁻¹) |

| Transition State 1 (Nucleophilic Attack) | 42.51 |

| Transition State 2 (Proton Transfer) | 53.46 |

| Data derived from a theoretical study on a related adenine transformation. aip.org |

Solvent Effects on Dimer Stability and Reactivity

The solvent environment can profoundly impact the stability of a molecule and the kinetics of its reactions. Computational models can simulate these effects through two main approaches: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects. rsc.orgmdpi.com Explicit models involve including individual solvent molecules in the calculation, which allows for the specific modeling of interactions like hydrogen bonding. chemrxiv.org

For the this compound, the polarity of the solvent would be expected to influence both its thermodynamic stability and the rate of its formation and degradation. Polar solvents could stabilize charged intermediates or transition states, potentially accelerating reactions. Conversely, the stability of the dimer itself, which may be less polar than its constituent monomers, could be favored in less polar environments. Computational studies on nucleobases have shown that solvent effects can significantly alter the energies of molecular orbitals and the stability of different electronic states. rsc.orgnih.gov

Experimental work on the closely related Adefovir Dipivoxil provides practical insight into how the chemical environment affects stability. It has been demonstrated that forming a cocrystal with saccharin (B28170) significantly enhances the chemical stability of Adefovir Dipivoxil, protecting it from degradation. nih.gov The cocrystal remained unchanged for 47 days at 60°C, whereas the standard form degraded almost completely in 18 days under the same conditions. nih.gov This stability enhancement is achieved by forming strong drug-coformer interactions that inhibit the dimerization pathway by physically separating the adenine fragments within the crystal lattice. chemrxiv.org This serves as a real-world analogue to how a structured "solvent" or matrix can control reactivity.

Conceptual Influence of Solvent Polarity on Dimerization Reactivity Note: This table presents a conceptual illustration of potential solvent effects on the stability and reactivity of a hypothetical dimerization reaction. The trends are representative and not based on specific experimental data for this compound.

| Solvent Property | Effect on Reactant Stability | Effect on Transition State Stability | Predicted Effect on Dimerization Rate |

| High Polarity (e.g., Water) | May increase solubility of polar reactants | May stabilize a polar/charged transition state | Potentially Accelerated |

| Low Polarity (e.g., Toluene) | May favor less polar species | May destabilize a polar/charged transition state | Potentially Slowed |

| Protic (Hydrogen Bonding) | Can form H-bonds with reactants | Can stabilize transition state via H-bonds | Variable; depends on specific interactions |

| Aprotic | Fewer specific H-bond interactions | Less specific stabilization of transition state | Variable; depends on polarity |

A comprehensive computational study would quantify these effects, providing precise data on how different solvents modulate the energy barriers for dimerization and the thermodynamic stability of the resulting dimer, thereby guiding formulation strategies to maximize the shelf-life and efficacy of the drug product.

Future Research Directions and Unexplored Avenues for Adefovir Monopivoxil Dimer

Advancements in Micro-scale Synthetic Techniques for Dimer Analogs

The synthesis of nucleotide analog dimers presents unique challenges, necessitating the development of precise and efficient chemical strategies. Future research will likely focus on micro-scale synthetic techniques that allow for the rapid generation of diverse libraries of Adefovir (B194249) Monopivoxil Dimer analogs. Such approaches are crucial for structure-activity relationship (SAR) studies to identify candidates with optimal pharmacological profiles.

Key areas of advancement include:

Click Chemistry: This powerful and versatile set of reactions is well-suited for the synthesis of complex biomolecules. The use of click chemistry could enable the efficient linking of Adefovir Monopivoxil units with a wide variety of linker moieties, allowing for precise control over the spatial orientation and distance between the monomer units. mdpi.com The preparation of a thymidine-inosine dimer building block for oligonucleotide synthesis has demonstrated the utility of this approach for creating functionalized dimers. mdpi.com

Mechanochemistry: Recent studies have shown that mechanochemical methods can be employed for the synthesis of dinucleoside tetraphosphates, offering a solvent-free and often more efficient alternative to traditional solution-phase chemistry. nih.gov Exploring mechanochemistry for the synthesis of Adefovir Monopivoxil Dimer could lead to higher yields and a reduced environmental footprint.

Automated Synthesis Platforms: The adaptation of automated solid-phase synthesis platforms, commonly used for oligonucleotides, could revolutionize the creation of dimer analog libraries. These platforms would enable high-throughput synthesis, allowing researchers to systematically explore a vast chemical space of linkers and modified monomer units to probe for enhanced biological activity.

Table 1: Comparison of Potential Micro-scale Synthetic Techniques for Dimer Analogs

| Synthetic Technique | Principle | Potential Advantages for Dimer Synthesis |

|---|---|---|

| Click Chemistry | Utilizes highly efficient and specific bioorthogonal reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). nih.gov | High yields, compatibility with diverse functional groups, rapid library generation. mdpi.com |

| Mechanochemistry | Uses mechanical force (e.g., grinding, milling) to induce chemical reactions. nih.gov | Reduced solvent usage, potentially faster reaction times, access to novel chemical reactivity. nih.gov |

| Automated Synthesis | Employs robotic systems for the sequential addition of chemical building blocks, often on a solid support. | High-throughput capability, precise control over sequence and structure, reproducibility. |

Novel Analytical Technologies for Enhanced Dimer Detection and Characterization

A deeper understanding of this compound's behavior in biological systems requires the development of more sensitive and sophisticated analytical technologies. Future research will focus on methods that can not only detect the dimer at low concentrations but also provide detailed structural information and monitor its transformations in real-time.

Promising analytical avenues include:

Advanced Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MS and Fourier Transform Ion Cyclotron Resonance (FTICR) MS offer high sensitivity and resolution for analyzing complex molecules like nucleotide dimers. mdpi.comresearchgate.net The development of novel mass tags specifically designed for nucleotide analogs could further enhance detection limits, making it possible to track the dimer and its metabolites in complex biological matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC): Coupled with advanced detectors, HPLC remains a cornerstone for the purification and analysis of synthetic compounds. mdpi.com Future developments may involve novel stationary phases designed to improve the separation of structurally similar dimer analogs and their potential stereoisomers.

Fluorescent Probes and Bioorthogonal Labeling: The design of dimer analogs incorporating fluorescent tags or bioorthogonal handles would enable their visualization and tracking within living cells. nih.govsoton.ac.uk This would provide invaluable insights into the dimer's cellular uptake, distribution, and mechanism of action, moving beyond simple quantification to functional analysis.

Table 2: Emerging Analytical Technologies for Dimer Characterization

| Technology | Application in Dimer Analysis | Key Benefit |

|---|---|---|

| MALDI Mass Spectrometry | Precise mass determination of dimer and its fragments. mdpi.com | High sensitivity for analyzing complex mixtures and confirming molecular identity. researchgate.net |

| Fluorescent Labeling | Covalent attachment of a fluorophore to the dimer for cellular imaging. soton.ac.uk | Enables real-time visualization of dimer uptake and subcellular localization. |

| Bioorthogonal Chemistry | Introduction of a non-native functional group (e.g., alkyne, azide) for specific chemical tagging. nih.gov | Allows for highly specific detection and pull-down experiments in complex biological systems. nih.gov |

Broader Implications of Dimerization in Nucleotide Analog Chemistry and Prodrug Design

The investigation of this compound extends far beyond this single molecule, carrying broader implications for the entire field of medicinal chemistry. The dimerization strategy represents a paradigm for rationally designing molecules with enhanced therapeutic properties. nih.gov

The core principles guiding this research include:

Enhanced Target Affinity and Selectivity: A dimeric drug can potentially engage with two independent binding sites on a target receptor or enzyme, leading to a significantly stronger and more durable interaction compared to its monomeric counterpart. nih.gov This concept of bivalency could be exploited to design nucleotide analog dimers with superior potency and selectivity, potentially reducing off-target effects.

Novel Pharmacokinetic Profiles: Dimerization fundamentally alters the physicochemical properties of a drug, including its size, polarity, and charge. These changes can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile. Studying these effects will provide crucial insights for designing prodrugs with improved oral bioavailability or targeted delivery to specific tissues.

Overcoming Drug Resistance: The development of resistance to existing antiviral and anticancer nucleoside analogs is a major clinical challenge. mdpi.com Dimeric compounds may offer a strategy to circumvent resistance mechanisms. By presenting a novel chemical entity to the target, or by possessing an altered cellular uptake pathway, a dimer might remain effective against targets that have developed resistance to the parent monomer. nih.gov The study of dimerization, therefore, is not merely an academic exercise but a promising avenue for developing next-generation therapeutics. mdpi.com

| Circumvention of Resistance | The dimer may not be recognized by resistance-conferring enzymes or transporters. | Provides a potential therapeutic option when first-line monomeric drugs fail. |

Q & A

Q. How should clinical trials for this compound address genetic variability in drug response?

- Methodological Answer : Integrate pharmacogenomic screening (e.g., SNPs in OAT1/OAT3 genes) into inclusion criteria. Use:

- Stratified randomization to balance genotype subgroups.

- Post hoc GWAS to identify biomarkers for dose personalization.

- Adhere to FDA/EMA guidelines for pharmacogenomic data reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.